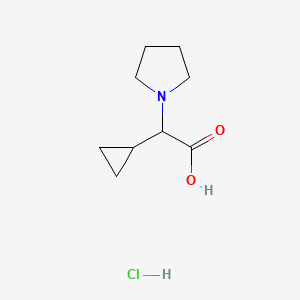
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride
Descripción general
Descripción
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring, making it a valuable building block in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is usually introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.
Acidification and Salt Formation: The final step involves the acidification of the compound to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and pyrrolidine groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride
- 2-(Pyrrolidin-1-yl)acetic acid
Uniqueness
2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid hydrochloride is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring. This combination provides distinct chemical properties and reactivity, making it a valuable scaffold in chemical synthesis and research.
Propiedades
IUPAC Name |
2-cyclopropyl-2-pyrrolidin-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8(7-3-4-7)10-5-1-2-6-10;/h7-8H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTKUQZSMSHSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




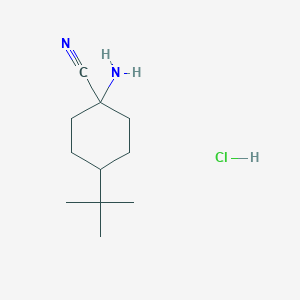
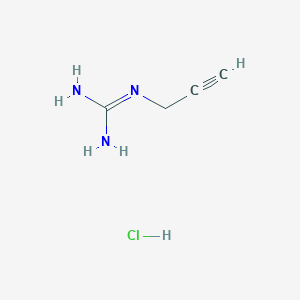
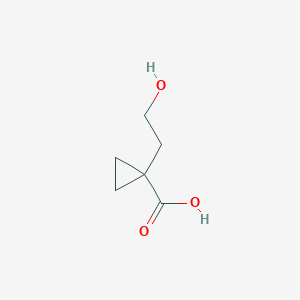

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
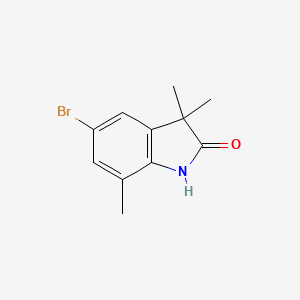
![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)
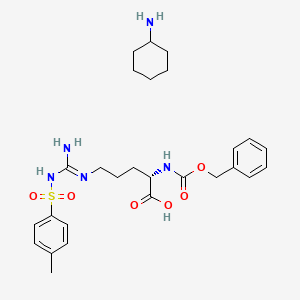
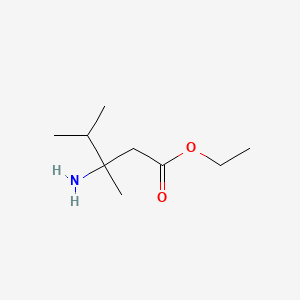
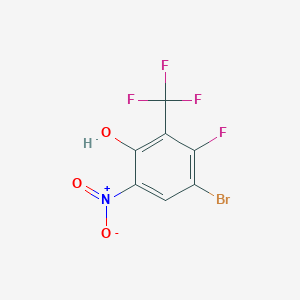
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
